2,6-Bis(trifluoromethyl)aniline
Overview
Description
2,6-Bis(trifluoromethyl)aniline is a chemical compound that is part of a broader class of trifluoromethyl-substituted anilines. These compounds are characterized by the presence of the trifluoromethyl group, which is known for its electron-withdrawing properties and its ability to influence the physical, chemical, and electronic characteristics of molecules.
Synthesis Analysis
The synthesis of related trifluoromethyl-substituted compounds often involves nucleophilic aromatic substitution reactions. For instance, a novel trifluoromethyl-substituted bis(ether amine) monomer was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride followed by catalytic reduction . Similarly, bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives of arsenic and antimony were synthesized by reacting RFLi with PnCl3 . These methods highlight the synthetic routes that could potentially be applied to the synthesis of 2,6-bis(trifluoromethyl)aniline.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,6-bis(trifluoromethyl)aniline often features significant electron delocalization, which can affect bond lengths and the overall stability of the molecule. For example, the electron delocalization in bis((trifluoromethyl)sulfonyl)amine results in a shortening of the S–N bond upon deprotonation . This suggests that the molecular structure of 2,6-bis(trifluoromethyl)aniline would also exhibit unique characteristics due to the presence of electron-withdrawing trifluoromethyl groups.
Chemical Reactions Analysis
Trifluoromethyl-substituted anilines can undergo various chemical reactions, including metalation, which is a key step for structural elaboration. Metalation of trifluoromethoxy-substituted anilines with organometallic reagents like tert-butyllithium and sec-butyllithium allows for site-selective functionalization . This indicates that 2,6-bis(trifluoromethyl)aniline could also be amenable to such reactions, enabling the introduction of different functional groups at specific positions on the aromatic ring.
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl groups to aniline derivatives significantly influences their physical and chemical properties. For example, fluorinated polyimides derived from related monomers exhibit low moisture absorption, low dielectric constants, and excellent thermal stability . Additionally, 2,6-bis[aryl(alkyl)sulfonyl]anilines show high fluorescence emissions in the solid state due to well-defined intramolecular hydrogen bonds . These properties suggest that 2,6-bis(trifluoromethyl)aniline would also possess distinct physical and chemical properties, potentially making it useful in various applications such as materials science and as a building block for more complex molecules.
Scientific Research Applications
2,6-Bis(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H5F6N . It’s a liquid at room temperature and is used in various scientific research applications .
- Application Summary : This compound is used in enantio- and diastereoselective addition reactions . It’s also used in the synthesis of other complex organic compounds .
- Methods of Application : While specific experimental procedures can vary depending on the context, these types of reactions typically involve mixing the 2,6-Bis(trifluoromethyl)aniline with other reactants in a suitable solvent, and then controlling the reaction conditions (such as temperature and pressure) to drive the reaction forward .
2,6-Bis(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H5F6N . It’s a liquid at room temperature and is used in various scientific research applications .
- Application Summary : This compound is used in enantio- and diastereoselective addition reactions . It’s also used in the synthesis of other complex organic compounds .
- Methods of Application : While specific experimental procedures can vary depending on the context, these types of reactions typically involve mixing the 2,6-Bis(trifluoromethyl)aniline with other reactants in a suitable solvent, and then controlling the reaction conditions (such as temperature and pressure) to drive the reaction forward .
2,6-Bis(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H5F6N . It’s a liquid at room temperature and is used in various scientific research applications .
- Application Summary : This compound is used in enantio- and diastereoselective addition reactions . It’s also used in the synthesis of other complex organic compounds .
- Methods of Application : While specific experimental procedures can vary depending on the context, these types of reactions typically involve mixing the 2,6-Bis(trifluoromethyl)aniline with other reactants in a suitable solvent, and then controlling the reaction conditions (such as temperature and pressure) to drive the reaction forward .
properties
IUPAC Name |
2,6-bis(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h1-3H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYVECAMLDRXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426506 | |
Record name | 2,6-Bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(trifluoromethyl)aniline | |
CAS RN |
313-13-3 | |
Record name | 2,6-Bis(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Bis(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.